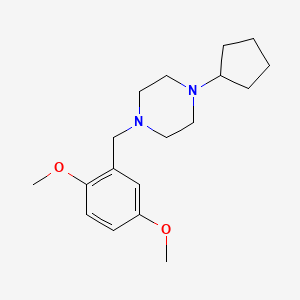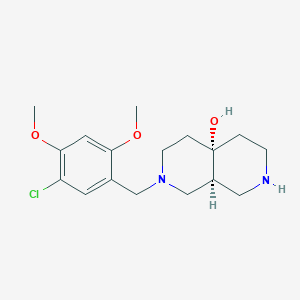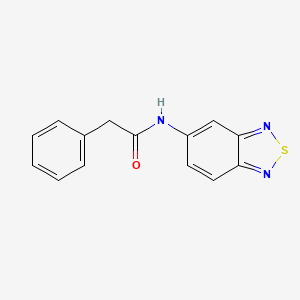![molecular formula C16H21N7O B5634814 1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives involves several key steps, such as cyclization reactions, NMR spectroscopy, and X-ray diffraction analysis for structural elucidation. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines with hydrazine hydrate in acetic acid solution gives rise to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, demonstrating the complexity and precision required in the synthesis of these compounds (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied using NMR spectroscopy and X-ray diffraction. These techniques have helped in elucidating the structures of novel compounds, offering insights into their chemical behavior and potential applications. For example, the X-ray structure of specific N-methyl derivatives has been unambiguously established, highlighting the importance of structural analysis in understanding these compounds (Chimichi et al., 1996).
Chemical Reactions and Properties
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse and can lead to a variety of products depending on the reactants and conditions. These reactions include cyclization, N-alkylation, and interactions with different reagents to produce novel heterocyclic compounds with potential biological activities. The versatility of these reactions underscores the chemical richness of pyrazolo[1,5-a]pyrimidine derivatives (Bruni et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by pyrazoles and pyrimidines, there is significant interest in the development of new derivatives of these compounds for use as therapeutic agents . Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for their biological targets .
Propriétés
IUPAC Name |
4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-(pyrazol-1-ylmethyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-12-19-15-14(9-18-21(15)2)16(20-12)22-6-4-8-24-13(10-22)11-23-7-3-5-17-23/h3,5,7,9,13H,4,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUEWCCCSQRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCOC(C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)
![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
![9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634770.png)
![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)

![4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)


![(3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5634818.png)